2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJLAYIRRQRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The compound likely influences pathways involving carbon-centered radical intermediates .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The compound likely induces changes in cellular function through its interactions with its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol . .
Biological Activity
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl moiety is known to enhance lipophilicity, stability, and binding affinity to various biological targets, making this compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H13F3O
- Molecular Weight : 218.219 g/mol
- Structure : The compound features a propanol chain attached to a phenyl ring with a trifluoromethyl substituent, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially leading to increased biological effects.
- Redox Reactions : It may participate in redox reactions, influencing cellular processes and signaling pathways.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Cytotoxicity Studies
In vitro cytotoxicity assessments using HEK-293T cells demonstrated that certain analogues of the compound maintain high survival rates even at elevated concentrations (up to 10 μM), indicating a favorable safety profile for potential therapeutic applications .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antifungal Activity : A series of antifungal triazoles containing a para-trifluoromethylphenyl moiety were synthesized, demonstrating moderate antifungal activity against Fusarium solani and Fusarium euwallaceae at concentrations around 1 mM .
- Inhibition Studies : Compounds with similar structural features were evaluated for their ability to inhibit HIF-1 activity, a critical factor in tumor progression. Certain analogues were found to down-regulate HIF-1α expression significantly under hypoxic conditions, showcasing their potential as therapeutic agents in cancer treatment .
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of trifluoromethyl groups into various organic frameworks, which can enhance biological activity and chemical stability.
Research indicates that fluorinated compounds often exhibit enhanced biological activities:
- Antimicrobial Properties : Studies have shown that similar fluorinated compounds can disrupt microbial cell membranes, enhancing their effectiveness against bacteria and fungi .
- Antiviral Activity : Compounds with trifluoromethyl groups have been investigated for their potential to inhibit viral replication, making them candidates for antiviral drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential use in drug development:
- Drug Design : The compound's structural features allow it to interact with various biological targets, potentially leading to the development of novel therapeutics .
Case Studies
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings:
- Agrochemicals : The compound is used in the synthesis of agrochemicals that require enhanced efficacy due to its fluorinated structure.
- Material Science : It contributes to the production of materials with specific chemical properties, such as polymers and coatings that require durability and resistance to degradation.
Comparison with Similar Compounds
Positional Isomerism: Meta vs. Para Substitution
A key structural analog is 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol (para isomer). The positional difference (meta vs. para trifluoromethyl substitution) impacts electronic and steric properties:
- Meta isomer : Enhanced steric hindrance near the hydroxyl group due to proximity of the trifluoromethyl group.
- Para isomer: Symmetrical substitution may improve crystallinity but reduce solubility in nonpolar solvents. Both isomers are discontinued commercially, suggesting challenges in large-scale production or stability .
Table 1: Meta vs. Para Isomer Properties
Chain Length and Branching
3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS 455-01-6) shares a similar phenyl group but lacks the methyl branch. Differences include:
- Boiling Point : The linear chain may result in higher boiling points due to increased van der Waals interactions.
Fluorination Patterns
Difluoromethyl vs. Trifluoromethyl Substitution
3-(3-(Difluoromethyl)phenyl)propan-1-ol (Yield: 72% ) differs by one fewer fluorine atom. Key contrasts:
- Electron-Withdrawing Effect : The trifluoromethyl group is stronger, increasing the acidity of the hydroxyl group (pKa ~12–13 vs. ~14 for difluoromethyl).
- Synthetic Utility : The trifluoromethyl group enhances metabolic stability in pharmaceuticals but may complicate synthesis due to higher electronegativity .
Pentafluoro Derivatives
2,2,3,3,3-Pentafluoro-1-[3-(trifluoromethyl)phenyl]propan-1-ol (C₁₀H₆F₈O) contains five fluorine atoms on the propanol chain. This compound exhibits:
- Lipophilicity : Higher logP value (estimated >3) compared to the target compound (logP ~2.5).
- Applications: Potential use in materials science for hydrophobic coatings .
Table 2: Fluorination Impact on Properties
Functional Group Variations
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol replaces the alcohol group with a pyrazole ring. This change:
- Bioactivity : Pyrazole-containing compounds often exhibit kinase inhibitory activity.
- Solubility : Reduced water solubility due to aromatic stacking .
Preparation Methods
Process Summary (Based on Patent EP0810195A1):
-
- 3-Trifluoromethylaniline is treated with hydrochloric acid and sodium nitrite in aqueous solution at low temperatures (0–25°C) to form the diazonium salt.
- Reaction time: 30 minutes to 3 hours.
-
- The diazonium salt is reacted with isopropenyl acetate in a polar solvent (e.g., acetone/water mixture) at 20–70°C.
- Catalysts: Cuprous or cupric salts (e.g., cuprous chloride, cupric chloride dihydrate) in catalytic amounts (0.01–0.20 molar equivalents).
- Base (e.g., sodium acetate) may be added to optimize conditions.
- Reaction time: 30 minutes to 3 hours.
-
- Organic layer separated and purified by vacuum distillation or bisulfite complex formation followed by alkaline hydrolysis.
- Yields reported range from ~40% to 57% depending on scale and exact conditions.
| Step | Conditions | Reagents/Amounts | Yield (%) |
|---|---|---|---|
| Diazotation | 0–25°C, 30 min – 3 h | 3-Trifluoromethylaniline, HCl, NaNO2 | — |
| Coupling with isopropenyl acetate | 20–70°C, 30 min – 3 h | Isopropenyl acetate, CuCl or CuCl2, base (NaOAc) | — |
| Purification | Vacuum distillation or bisulfite complex | Sodium metabisulfite, NaOH, heptane, methylene chloride | 40–57 |
This process is industrially viable and provides a key intermediate for further reduction to the target alcohol.
Reduction of the Ketone to this compound
The ketone intermediate is converted to the corresponding secondary alcohol via reduction methods:
-
- Common hydride reagents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone to the alcohol under controlled conditions.
- Reaction typically performed in ether or alcohol solvents at low to ambient temperature.
-
- Enzymatic reduction using microbial strains (e.g., recombinant Saccharomyces cerevisiae) has been reported for related compounds, enabling stereoselective reduction to produce optically pure alcohols.
- This biotransformation involves reductases and dehydrogenases catalyzing the reduction of double bonds or ketones to alcohols.
Alternative Preparation Route: Grignard Reaction Approach
A related compound, 2-methyl-1-phenyl-1-propanol, is prepared industrially via Grignard reactions, which can be adapted for trifluoromethyl-substituted analogs:
-
- Formation of arylmagnesium halide by reacting magnesium with aryl halide (e.g., 3-(trifluoromethyl)chlorobenzene) in ether solvent under inert atmosphere.
- Addition of a suitable aldehyde or ketone (e.g., acetone) to the Grignard reagent to form the secondary alcohol after hydrolysis.
- Workup includes filtration to recover magnesium, acid or weak acid salt hydrolysis, liquid-liquid separation, solvent recovery by rotary evaporation, and vacuum distillation to isolate the alcohol.
-
- Reflux under inert gas for 2–4 hours during Grignard formation and reaction.
- Hydrolysis at room temperature (10–30°C) for about 0.5 hours.
- Organic solvent to acid solution volume ratio of approximately 1:4–6.
| Step | Conditions | Notes |
|---|---|---|
| Grignard reagent formation | Ether solvent, inert gas, reflux 2–4 h | Magnesium chips + 3-(trifluoromethyl)chlorobenzene |
| Reaction with ketone/aldehyde | Room temperature hydrolysis, 0.5 h | Acid or weak acid salt aqueous solution |
| Workup | Liquid separation, solvent recovery, vacuum distillation | Final product isolation |
This method is efficient and scalable for industrial production, offering good yields and cost-effectiveness.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Diazotation & Coupling (Patented) | 3-Trifluoromethylaniline, NaNO2, Cu salts, isopropenyl acetate, polar solvent, 20–70°C | Industrially scalable, moderate yield (40–57%) | Multi-step, requires careful temperature control |
| Chemical Reduction | NaBH4 or LiAlH4, ether/alcohol solvents, mild conditions | Straightforward, widely used | Requires handling reactive hydrides |
| Microbial Biotransformation | Recombinant yeast strains, enzymatic reduction | Stereoselective, environmentally friendly | Longer reaction times, strain maintenance |
| Grignard Reaction | Mg, 3-(trifluoromethyl)chlorobenzene, ether, ketone/aldehyde | High efficiency, suitable for scale-up | Sensitive to moisture, inert atmosphere needed |
Research Findings and Analytical Data
- The diazotation-coupling route yields the key ketone intermediate with purity >95% after bisulfite complex purification.
- Reduction reactions proceed with high selectivity, and microbial methods can produce enantiomerically enriched alcohols.
- Grignard-based synthesis shows high reproducibility and allows recovery of magnesium for reuse, enhancing economic viability.
- Reaction monitoring by GC-MS and NMR confirms the structural integrity and purity of intermediates and final product.
- Yields and reaction times vary with scale and reagent purity but are generally consistent with industrial standards.
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol, and how are reaction conditions optimized?
A primary method involves nucleophilic substitution reactions , where a chiral amine (e.g., (R)-1-amino-2-methylpyrrolidine-2-carboxylate) reacts with an activated derivative of 3-[3-(trifluoromethyl)phenyl]propan-1-ol, such as a mesylate or tosylate. Key optimizations include:
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., observed m/z 531 [M-H]⁻) and detect impurities .
- HPLC Retention Time : A retention time of 0.88 minutes under specific conditions (e.g., SQD-FA05 column) serves as a reproducibility benchmark .
- NMR Spectroscopy : ¹H/¹³C NMR verifies the trifluoromethylphenyl group and stereochemistry .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate stereoisomers and by-products.
- Crystallization : Low-temperature recrystallization in ethanol/water mixtures enhances enantiomeric purity .
- Distillation : Fractional distillation under reduced pressure isolates high-purity fractions (>98%) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?
- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Enzymatic catalysts (e.g., lipases) resolve racemic mixtures under mild conditions.
- Challenges : Competing elimination pathways (e.g., dehydration to alkenes) require precise pH and temperature control .
Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?
- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., solvent polarity, catalyst loading) influencing yield disparities .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, clarifying kinetic bottlenecks .
- Cross-Validation : Reproducing results using alternative methods (e.g., Grignard vs. Friedel-Crafts alkylation) isolates protocol-specific errors .
Q. How do computational methods (e.g., DFT, MD simulations) inform the design of derivatives of this compound?
- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., nitration) by mapping electron density on the aromatic ring .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility and crystallization behavior .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide pharmacological analog design .
Q. What safety and toxicity considerations are critical when handling this compound?
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a precursor for calcimimetics (e.g., cinacalcet), where its trifluoromethyl group enhances metabolic stability and binding affinity to calcium-sensing receptors . Key steps include:
- Amide Coupling : Reacting with naphthylamines via EDC/HOBt activation.
- Stereochemical Retention : Chiral centers are preserved using non-racemizing conditions (e.g., low-temperature acylations) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
